Chang-Jiang Pan,
Yu Hou,
Ya-Nan Wang,
Fei Gao,
Tao Liu,
Yan-Hua Hou,
Yu-Fu Zhu,
Wei Ye,
Ling-Ren Wang
PMID: 27287107
DOI:
10.1016/j.msec.2016.05.038
Abstract
Magnesium based alloys are attracting tremendous interests as the novel biodegradable metallic biomaterials. However, the rapid in vivo degradation and the limited surface biocompatibility restrict their clinical applications. Surface modification represents one of the important approaches to control the corrosion rate of Mg based alloys and to enhance the biocompatibility. In the present study, in order to improve the corrosion resistance and surface biocompatibility, magnesium alloy (AZ31B) was modified by the alkali heating treatment followed by the self-assembly of 3-phosphonopropionic acid, 3-aminopropyltrimethoxysilane (APTMS) and dopamine, respectively. The results of attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) and X-ray photoelectron spectra (XPS) indicated that the molecules were successfully immobilized on the magnesium alloy surface by the self-assembly. An excellent hydrophilic surface was obtained after the alkali heating treatment and the water contact angle increased to some degree after the self-assembly of dopamine, APTMS and 3-phosphonopropionic acid, however, the hydrophilicity of the modified samples was better than that of the pristine magnesium substrate. Due to the formation of the passivation layer after the alkali heating treatment, the corrosion resistance of the magnesium alloy was obviously improved. The corrosion rate further decreased to varying degrees after the self-assembly surface modification. The blood compatibility of the pristine magnesium was significantly improved after the surface modification. The hemolysis rate was reduced from 56% of the blank magnesium alloy to 18% of the alkali heating treated sample and the values were further reduced to about 10% of dopamine-modified sample and 7% of APTMS-modified sample. The hemolysis rate was below 5% for the 3-phosphonopropionic acid modified sample. As compared to the pristine magnesium alloy, fewer platelets were attached and activated on the modified surfaces and the activated partial thromboplastin times (APTT) were prolonged to some degree. Furthermore, the modified samples showed good cytocompatibility. Endothelial cells exhibited the improved proliferative profiles in terms of CCK-8 assay as compared to those on the pristine magnesium alloy. The modified samples showed better endothelial cell adhesion and spreading than the pristine magnesium alloy. Taking all these results into consideration, the method of this study can be used to modify the magnesium alloy surface to improve the corrosion resistance and biocompatibility simultaneously.
Jin Xie,
Xiaobo Pan,
Mengyan Wang,
Jiong Ma,
Yiyan Fei,
Pei-Nan Wang,
Lan Mi
PMID: 27003465
DOI:
10.1016/j.colsurfb.2016.03.029
Abstract
Titanium dioxide nanoparticles (TiO2 NPs) have a potential in the field of biological application. However, its poor dispersibility in water hampered its applications. In this study, 3-phosphonopropionic acid and 3-aminopropyl-triethoxysilane were respectively used for surface modification on TiO2 NPs with negative and positive surface charges (denoted as TiO2-COOH and TiO2-NH2). Zeta potentials of the prepared samples with high absolute value demonstrate the great improvement in their dispersibility. In terms of viability experiment, both TiO2-COOH and TiO2-NH2 showed low cytotoxicity. The cellular uptake efficiency and the uptake pathways of TiO2-COOH and TiO2-NH2 for cancer cells were studied. The exocytosis of TiO2-NH2 was also observed in the experiment.
B Kalska-Szostko,
M Rogowska,
D Satuła
PMID: 23907054
DOI:
10.1016/j.colsurfb.2013.07.004
Abstract
In this work magnetite nanoparticles covered by gold and silver shell were obtained. Analyzed particles were modified by two kinds of organophosphorous compounds: 3-phosphonopropionic acid and 16-phosphonohexadecanoic acid. Enzyme immobilization on particles modified in such a way was tested. The crystal structure of obtained nanoparticles was characterized by transmission electron microscopy and X-ray diffraction. Possible changes on the surfaces were analyzed by the use of infrared spectroscopy. Magnetic properties were studied by Mössbauer spectroscopy.
Kunio Ikemura,
Toshihide Fujii,
Noriyuki Negoro,
Takeshi Endo,
Yoshinori Kadoma
PMID: 21597216
DOI:
10.4012/dmj.2010-163
Abstract
The effect of metal primers on adhesion of a resin composite to dental metal alloys was investigated. Experimental primers containing a dithiooctanoate monomer [10-methacryloyloxydecyl 6,8-dithiooctanoate (10-MDDT) or 6-methacryloyloxyhexyl 6,8-dithiooctanoate (6-MHDT)] and a phosphonic acid monomer [6-methacryloyloxyhexyl phosphonoacetate (6-MHPA) or 6-methacryloyloxyhexyl 3-phosphonopropionate (6-MHPP)] were prepared. After treating Au, Au alloy, Ag alloy, Au-Ag-Pd alloy, and Ni-Cr alloy with the experimental primers, their shear bond strengths (SBSs) with a prosthetic light-curing resin composite (Solidex, Shofu Inc., Japan) were measured after 1-day storage followed by 5,000 thermal cycles. The SBSs between Solidex and the primer-treated metals which were incubated in air at 50°C for 2 months were further measured. Results showed that the SBSs [mean (SD)] of all metal adherends treated with primer DT-PA-1 (5.0 wt% 10-MDDT, 1.0 wt% 6-MHPA) ranged between 31.2 (5.2) and 34.5 (5.8) MPa. The SBSs of the primer-treated metals did not degrade after 2-month incubation at 50°C. Therefore, a combined primer application consisting of a dithiooctanoate monomer and a phosphonic acid monomer provided efficacious bonding to Au as well as precious and non-precious metal alloys.
Charles E McKenna,
Boris A Kashemirov,
Katarzyna M Błazewska,
Isabelle Mallard-Favier,
Charlotte A Stewart,
Javier Rojas,
Mark W Lundy,
Frank H Ebetino,
Rudi A Baron,
James E Dunford,
Marie L Kirsten,
Miguel C Seabra,
Joy L Bala,
Mong S Marma,
Michael J Rogers,
Fraser P Coxon
PMID: 20394422
DOI:
10.1021/jm900232u
Abstract
3-(3-Pyridyl)-2-hydroxy-2-phosphonopropanoic acid (3-PEHPC, 1) is a phosphonocarboxylate (PC) analogue of 2-(3-pyridyl)-1-hydroxyethylidenebis(phosphonic acid) (risedronic acid, 2), an osteoporosis drug that decreases bone resorption by inhibiting farnesyl pyrophosphate synthase (FPPS) in osteoclasts, preventing protein prenylation. 1 has lower bone affinity than 2 and weakly inhibits Rab geranylgeranyl transferase (RGGT), selectively preventing prenylation of Rab GTPases. We report here the synthesis and biological studies of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC, 3), the PC analogue of minodronic acid 4. Like 1, 3 selectively inhibited Rab11 vs. Rap 1A prenylation in J774 cells, and decreased cell viability, but was 33-60x more active in these assays. After resolving 3 by chiral HPLC (>98% ee), we found that (+)-3-E1 was much more potent than (-)-3-E2 in an isolated RGGT inhibition assay, approximately 17x more potent (LED 3 microM) than (-)-3-E2 in inhibiting Rab prenylation in J774 cells and >26x more active in the cell viability assay. The enantiomers of 1 exhibited a 4-fold or smaller potency difference in the RGGT and prenylation inhibition assays.
Serena Donnini,
Alessandra Villa,
Gerrit Groenhof,
Alan E Mark,
Rik K Wierenga,
André H Juffer
PMID: 19089986
DOI:
10.1002/prot.22326
Abstract
When estimating binding affinities of a ligand, which can exists in multiple forms, for a target molecule, one must consider all possible competing equilibria. Here, a method is presented that estimates the contribution of the protonation equilibria of a ligand in solution to the measured or calculated binding affinity. The method yields a correction to binding constants that are based on the total concentration of inhibitor (the sum of all ionized forms of the inhibitor in solution) to account for the complexed form of the inhibitor only. The method is applied to the calculation of the difference in binding affinity of two inhibitors, 2-phosphoglycolate (PGA) and its phoshonate analog 3-phosphonopropionate (3PP), for the glycolytic enzyme triosephosphate isomerase. Both inhibitors have three titrating sites and exist in solution as a mixture of different forms. In this case the form that actually binds to the enzyme is present at relative low concentrations. The contributions of the alternative forms to the difference in binding energies is estimated by means of molecular dynamics simulations and corrections. The inhibitors undergo a pK(a) shift upon binding that is estimated by ab initio calculations. An interesting finding is that the affinity difference of the two inhibitors is not due to different interactions in the active site of the enzyme, but rather due to the difference in the solvation properties of the inhibitors.
H T Schmidt,
M Kroczynski,
J Maddox,
Y Chen,
R Josephs,
A E Ostafin
PMID: 17123921
DOI:
10.1080/09687860600945792
Abstract
Hollow calcium phosphate nanoparticles capable of encapsulating poorly water-soluble molecules were produced by self-assembly. Previously reported were solid calcium phosphate nanoparticles and water-filled calcium phosphate nanocapsules suited for encapsulating mostly hydrophilic, but not hydrophobic compounds. Here, calcium phosphate was deposited around 100 nm diameter, 1,2-dioleoyl-sn-glycero-3-phosphate stabilized soybean oil nanoemulsions using either calcium chloride or NaOH titrations to achieve shell thickness between 20-70 nm. The surface was functionalized with carboxylic acid via the addition of carboxyethylphosphonic acid to attach Molecular Probes AB-594C antibody using sulpho-n-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with an efficiency of approximately 70%, while retaining near complete antibody function. Hydrophobic pyrene was encapsulated with an efficiency of 95%, at concentrations much higher than its water solubility limit, and exhibited spectral features characteristic of a hydrophobic environment. These materials can be used in the targeted delivery of many useful, yet poorly water-soluble pharmaceutical and nutraceutical compounds.
B Kalska-Szostko,
E Orzechowska,
U Wykowska
PMID: 23886786
DOI:
10.1016/j.colsurfb.2013.05.033
Abstract
In the presented study, efforts have been undertaken to obtain the magnetic nanowires of multisegmental internal structure by AC and DC electrodeposition methods. The core-shell nanowires were obtained by wetting chemical deposition followed by thermal crystallization and electrodeposition. Such nanowires were tested to obtain functionalization by organophosphorous compounds and finally immobilize enzymes like trypsin. All obtained nanostructures were tested by X-ray diffraction, infrared spectroscopy and transmission electron microscopy.
J S KITTREDGE,
R R HUGHES
PMID: 14214094
DOI:
10.1021/bi00895a026
Abstract
Kunio Ikemura,
Yoshiyuki Jogetsu,
Kazuya Shinno,
Toshiyuki Nakatsuka,
Takeshi Endo,
Yoshinori Kadoma
PMID: 21946481
DOI:
10.4012/dmj.2011-076
Abstract
This study investigated the bonding effectiveness of newly designed self-etching adhesives to four types of adherends--enamel, dentin, zirconia, and gold (Au) alloy. Five experimental adhesives were prepared, which contained 3.0-5.0 wt% 6-methacryloyloxyhexyl phosphonoacetate (6-MHPA) or 6-methacryloyloxyhexyl 3-phosphonopropionate (6-MHPP), 3.0 wt% 4-acryloyloxyethoxycarbonylphthalic acid (4-AET) or 17.0 wt% 4-methacryloyloxyethoxycarbonylphthalic acid (4-MET), 0-0.5 wt% 6-methacryloyloxyhexyl 6,8-dithiooctanoate (6-MHDT) or 10-methacryloyloxydecyl 6,8-dithiooctanoate (10-MDDT), and varying contents of Bis-GMA, dimethacrylate monomers, water, acetone, and a photoinitiator system. After 2,000 times of thermal cycling, shear bond strengths (SBSs) between a resin composite (Beautifil II, Shofu Inc., Japan) and the four adherends, bonded using the experimental adhesives, were measured at 1.0 mm/min. No statistically significant differences in SBS for bonding to ground enamel, dentin, sandblasted zirconia and Au alloy (p>0.05) were found between experimental adhesives which contained 6-MHPA and/or 6-MHPP, 4-MET or 4-AET, 6-MHDT and/or 10-MDDT, Bis-GMA, and dimethacrylates. An adhesive layer of less than 5.0 µm thickness, by scanning electron microscopy observation, revealed strong adhesion to the four adherends. Therefore, the newly designed multi-purpose, self-etching adhesive strongly adhered to all the four adherend materials tested.